molecular formula C26H16O2 B1596420 9,9'-Dixanthylidene CAS No. 517-45-3

9,9'-Dixanthylidene

Cat. No.: B1596420
CAS No.: 517-45-3
M. Wt: 360.4 g/mol
InChI Key: SXXWAWNPJCEOGD-UHFFFAOYSA-N
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Description

9,9'-Dixanthylidene: is an organic compound with a unique structure characterized by two xanthene units connected through a double bond. This compound is known for its interesting photophysical properties, making it a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9'-Dixanthylidene typically involves the condensation of xanthene derivatives under specific conditions. One common method includes the reaction of xanthene with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

9,9'-Dixanthylidene: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

9,9'-Dixanthylidene: has a wide range of applications in scientific research:

Comparison with Similar Compounds

9,9'-Dixanthylidene: can be compared with other similar compounds such as:

    9,9’-bis(9H-xanthen-9-ylidene): Similar structure but with two xanthene units connected through a different linkage.

    Methyl cyano(9H-xanthen-9-ylidene)acetate: Contains a cyano group and an ester functional group, leading to different chemical properties.

    Acetic acid, 2-(9H-xanthen-9-ylidene)-, ethyl ester: An ester derivative with distinct reactivity and applications

The uniqueness of This compound lies in its specific photophysical properties and the versatility of its applications in various scientific fields.

Properties

IUPAC Name

9-xanthen-9-ylidenexanthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16O2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXWAWNPJCEOGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C4=CC=CC=C4OC5=CC=CC=C53)C6=CC=CC=C6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199648
Record name 9-(9H-Xanthen-9-ylidene)-9H-xanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517-45-3
Record name 9-(9H-Xanthen-9-ylidene)-9H-xanthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(9H-Xanthen-9-ylidene)-9H-xanthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dixanthylene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15906
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(9H-Xanthen-9-ylidene)-9H-xanthene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(9H-xanthen-9-ylidene)-9H-xanthene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.493
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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